Isosaccharino-1,4-lactone
Overview
Description
Isosaccharino-1,4-lactone is a compound identified in various physiological fluids and is present in different forms such as alpha-isosaccharino-1,4-lactone and beta-isosaccharino-1,4-lactone. It has been found in human serum and urine and is known for its presence in its hydrated form, isosaccharinate (Niwa et al., 1980).
Synthesis Analysis
Isosaccharino-1,4-lactone can be synthesized from various sources. For example, a method for the separation of acidic monosaccharides and their corresponding 1,4-lactones, including isosaccharino-1,4-lactone, using capillary electrophoresis has been developed (Schmitt‐Kopplin et al., 1998).
Molecular Structure Analysis
The molecular structure of isosaccharino-1,4-lactone is characterized by its lactone form, which plays a critical role in various biochemical processes. Studies involving the synthesis of trisaccharide repeating units using galacturonic acid lactones provide insights into the molecular structure and reactivity of such lactones (Christina et al., 2011).
Chemical Reactions and Properties
The chemical properties of isosaccharino-1,4-lactone are significant in various reactions, including those involved in polysaccharide synthesis and modification. For instance, studies on polysaccharide production by lactic acid bacteria have implications for understanding the biochemical pathways and reactions involving lactones like isosaccharino-1,4-lactone (Zeidan et al., 2017).
Physical Properties Analysis
The physical properties of isosaccharino-1,4-lactone, such as solubility, melting point, and others, can be inferred from studies that analyze the properties of similar lactones. For instance, research on the crystal structure of lysozyme-tetrasaccharide lactone complexes provides insights into the physical characteristics of these molecules (Ford et al., 1974).
Chemical Properties Analysis
The chemical properties of isosaccharino-1,4-lactone, including reactivity, stability, and functional group interactions, can be understood through studies on the chemical modification of similar polysaccharides. Research on the chemical modification and structure-anticoagulant activity relationships of Chinese lacquer polysaccharides offers relevant information about the chemical properties of lactones (Yang et al., 2002).
Scientific Research Applications
Identification in Biological Fluids
Isosaccharino-1,4-lactone has been identified in human serum and urine, particularly in patients undergoing hemodialysis. It's present in the form of alpha-isosaccharino-1,4-lactone and beta-isosaccharino-1,4-lactone, with the beta form being more prevalent. These lactones were detected using high-resolution gas chromatography-mass spectrometry, indicating their presence in physiological fluids in a hydrated form as isosaccharinate (Niwa, Maeda, Ohki, Saito, Sakakibara, & Kobayashi, 1980).
Analytical Chemistry and Separation Techniques
In analytical chemistry, capillary electrophoresis has been developed for the separation of acidic monosaccharides and their corresponding 1,4-lactones, including isosaccharino-1,4-lactone. This method allows the simultaneous separation of these compounds without the need for derivatization, improving the selectivity and efficiency of analysis (Schmitt‐Kopplin, Fischer, Freitag, & Kettrup, 1998).
Chemical Properties and Reactions
The chemical properties of isosaccharino-1,4-lactone have been studied, particularly its dissociation constants and transformation into other forms. For example, the transformation of alpha-D-isosaccharinic acid into alpha-D-isosaccharino-1,4-lactone has been studied, providing insights into the aqueous chemistry of these compounds. These studies help in understanding the behavior of isosaccharino-1,4-lactone in different environments and its reactivity (Brown, Allard, & Ekberg, 2010).
Crystal Structure Analysis
Crystal structure analysis has been used to investigate the structure of compounds related to isosaccharino-1,4-lactone. For instance, studies on lysozyme-tetrasaccharide lactone complexes have provided insights into how these lactones bind to enzymes, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Ford, Johnson, Machin, Phillips, & Tjian, 1974).
properties
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
Record name | Isosaccharino-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosaccharino-1,4-lactone | |
CAS RN |
20261-94-3, 7397-89-9 | |
Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosaccharino-1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosaccharino-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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